molecular formula C56H65N13O11 B1668169 Bz-Dab(nbd)-awfpp-nle-NH2 CAS No. 161238-74-0

Bz-Dab(nbd)-awfpp-nle-NH2

Cat. No. B1668169
M. Wt: 1096.2 g/mol
InChI Key: VOHGFGFPNNJOFE-GYCURRFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a fluorescent NK2 antagonist.

Scientific Research Applications

Analytical Methodology Development

The development of isotope dilution mass spectrometry methods using capillary gas chromatography/negative ion chemical ionization has been reported for quantitating urine concentrations of benzidine and its metabolites. This methodology, which includes derivatization with pentafluoropropionic anhydride, could potentially be relevant for studying Bz-Dab(nbd)-awfpp-nle-NH2 due to its relation to benzidine derivatives (Hsu et al., 1996).

Genotoxicity Studies

Research assessing the genotoxicity of benzidine and its analogues, including diamines like DABZ, on human lymphocytes has been conducted using the alkaline comet assay. These studies highlight the importance of investigating the genotoxic effects of related compounds, which could extend to Bz-Dab(nbd)-awfpp-nle-NH2 (Chen et al., 2003).

Fluorescence and Spectroscopy

The design and synthesis of fluorescent derivatization reagents, such as 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), for fatty acids, and their application to capillary electrophoresis with laser-induced fluorescence detection, may provide insights into similar applications for Bz-Dab(nbd)-awfpp-nle-NH2. These methodologies offer potential for bioanalytical applications (Santa et al., 2002).

Electrochemistry Studies

Studies on the electrochemistry of nitrogen and boron bi-element incorporated diamond films, focusing on electron transfer and surface properties, could offer parallels for understanding the electrochemical behavior of Bz-Dab(nbd)-awfpp-nle-NH2 in different environments (Guo et al., 2021).

Cellular Imaging

Research on intense blue fluorescence in leucine zipper assemblies using the 4-nitrobenzo-2-oxa-1,3-diazole (NBD) component and its application in fluorescence imaging of proteins could guide the development of Bz-Dab(nbd)-awfpp-nle-NH2 as a probe for cellular imaging (Tsutsumi et al., 2011).

Photooxidation Techniques

The use of photooxidation methods for the visualization of proteins, as demonstrated in studies using green fluorescent protein (GFP) and diaminobenzidine (DAB), could inform similar applications of Bz-Dab(nbd)-awfpp-nle-NH2 in microscopy and imaging technologies (Grabenbauer et al., 2005).

properties

CAS RN

161238-74-0

Product Name

Bz-Dab(nbd)-awfpp-nle-NH2

Molecular Formula

C56H65N13O11

Molecular Weight

1096.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C56H65N13O11/c1-3-4-20-40(49(57)70)61-54(75)45-22-13-28-67(45)56(77)46-23-14-29-68(46)55(76)43(30-34-15-7-5-8-16-34)64-53(74)42(31-36-32-59-38-21-12-11-19-37(36)38)63-50(71)33(2)60-52(73)41(62-51(72)35-17-9-6-10-18-35)26-27-58-39-24-25-44(69(78)79)48-47(39)65-80-66-48/h5-12,15-19,21,24-25,32-33,40-43,45-46,58-59H,3-4,13-14,20,22-23,26-31H2,1-2H3,(H2,57,70)(H,60,73)(H,61,75)(H,62,72)(H,63,71)(H,64,74)/t33-,40-,41-,42+,43-,45-,46+/m0/s1

InChI Key

VOHGFGFPNNJOFE-GYCURRFDSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8

SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8

Appearance

Solid powder

Other CAS RN

161238-74-0

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XAWFPPX

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bz-Dab(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2
Bz-Dab(NBD)-AWFPP-Nle-NH2
N-alpha-benzoyl-(gamma-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2,4-diaminobutyryl)-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide
N-alpha-benzoyl-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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